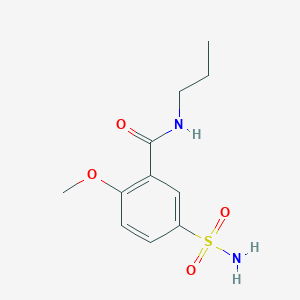

2-methoxy-N-propyl-5-sulfamoylbenzamide

Description

Properties

IUPAC Name |

2-methoxy-N-propyl-5-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-3-6-13-11(14)9-7-8(18(12,15)16)4-5-10(9)17-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)(H2,12,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHQBTVOOPUSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-propyl-5-sulfamoylbenzamide typically involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-propyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typically employed.

Major Products Formed

Oxidation: Formation of 2-methoxy-5-sulfamoylbenzoic acid.

Reduction: Formation of 2-methoxy-N-propyl-5-aminobenzamide.

Substitution: Formation of 2-methoxy-5-sulfamoyl-4-nitrobenzamide or 2-methoxy-5-sulfamoyl-4-bromobenzamide.

Scientific Research Applications

2-methoxy-N-propyl-5-sulfamoylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-propyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

2-(N-Allylsulfamoyl)-N-propylbenzamide

Structural and Functional Differences :

- Substituents : The allylsulfamoyl (-SO₂NHCH₂CH=CH₂) group at the 2-position contrasts with the methoxy group in the target compound. The N-propyl chain is retained in both.

- Synthesis and Characterization : Synthesized via similar condensation routes, this compound was analyzed using single-crystal X-ray diffraction, Hirshfeld surface analysis (to study intermolecular interactions), and DFT calculations (B3LYP/6-311G(d,p)) to optimize geometry and determine HOMO-LUMO energies.

- Key Properties :

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

Structural and Functional Differences :

- Core Structure : A benzimidazole ring fused with a sulfonic acid (-SO₃H) group at the 5-position, differing from the benzamide backbone and sulfamoyl group in the target compound.

- Applications : Primarily used as a UV filter in sunscreens (CAS 27503-81-7).

- Physicochemical Properties :

Data Table: Comparative Overview

Research Findings and Implications

Impact of Substituents on Properties

- The HOMO-LUMO gap (a measure of chemical reactivity) in the allyl derivative (4.12 eV) suggests lower reactivity than Ensulizole, which lacks computational data in the evidence.

- Biological Relevance : Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas sulfonic acids like Ensulizole are inert in biological systems but valuable in UV protection.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals for this compound | Reference |

|---|---|---|

| ¹H NMR | δ 1.0 (t, 3H, -CH₂CH₂CH₃), δ 3.4 (m, 2H, -NHCH₂-), δ 3.8 (s, 3H, -OCH₃) | |

| FT-IR | 1670 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O symmetric) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.